

Validating the Structure of 11-Bromo-1-undecanol: A Mass Spectrometry Comparison Guide

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Compound of Interest

Compound Name: *11-Bromo-1-undecanol*

Cat. No.: *B108197*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrum of **11-Bromo-1-undecanol** against its non-brominated analog, 1-undecanol. This comparison highlights the key fragmentation patterns that allow for the unequivocal validation of the **11-Bromo-1-undecanol** structure using mass spectrometry. The data presented is based on typical fragmentation behaviors and reference spectra from public databases.

Data Presentation: Comparative Mass Spectral Data

The following table summarizes the expected major fragments and their relative abundances for **11-Bromo-1-undecanol** and 1-undecanol when analyzed by electron ionization mass spectrometry (EI-MS). The presence of bromine in **11-Bromo-1-undecanol** introduces a characteristic isotopic pattern and directs fragmentation pathways, leading to a distinct mass spectrum compared to 1-undecanol.

m/z	Proposed Fragment Ion	Interpretation	Expected Relative Abundance in 11-Bromo-1-undecanol	Expected Relative Abundance in 1-undecanol
250/252	$[M]^+$	Molecular ion	Low	Not Applicable
232/234	$[M-H_2O]^+$	Loss of water	Moderate	Not Applicable
172	$[M]^+$	Molecular ion	Not Applicable	Very Low
171	$[M-H]^+$	Loss of a hydrogen radical	Low	Low
154	$[M-H_2O]^+$	Loss of water	Not Applicable	Moderate
135/137	$[C_4H_8Br]^+$	Cleavage of the C-C bond gamma to the bromine	High	Not Applicable
79/81	$[Br]^+$	Bromine ion	Moderate	Not Applicable
55	$[C_4H_7]^+$	Alkyl fragment	High	High
43	$[C_3H_7]^+$	Alkyl fragment	High	High
31	$[CH_2OH]^+$	Alpha cleavage at the alcohol	Low	High

Experimental Protocols

A detailed methodology for acquiring the mass spectra of **11-Bromo-1-undecanol** and its analogs is provided below. This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

Sample Preparation

- Standard Solution Preparation: Prepare a 1 mg/mL stock solution of **11-Bromo-1-undecanol** in a suitable volatile solvent such as dichloromethane or ethyl acetate.

- Working Solution: Dilute the stock solution to a final concentration of 10-100 $\mu\text{g}/\text{mL}$ for GC-MS analysis.

Gas Chromatography (GC) Method

- GC System: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 μL .
- Injection Mode: Split (10:1 ratio) to prevent column overloading.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

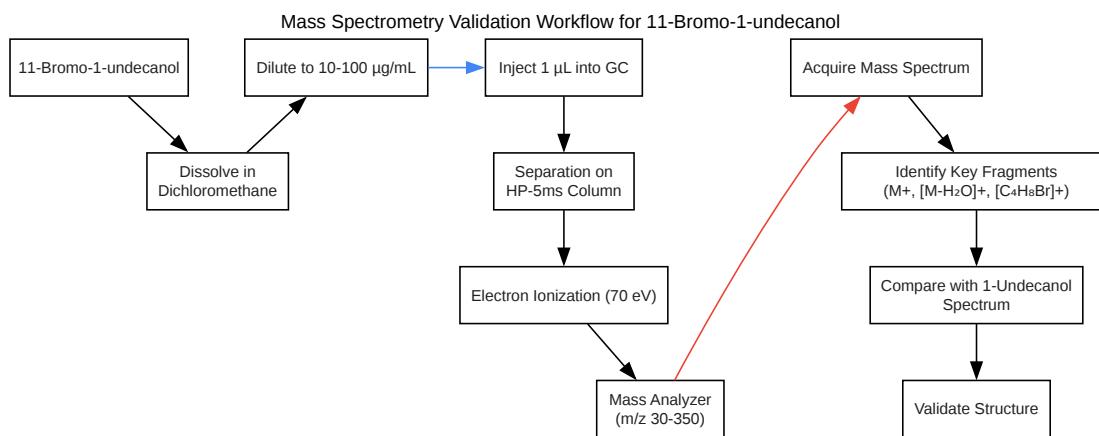
Mass Spectrometry (MS) Method

- MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 30-350.

- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualization

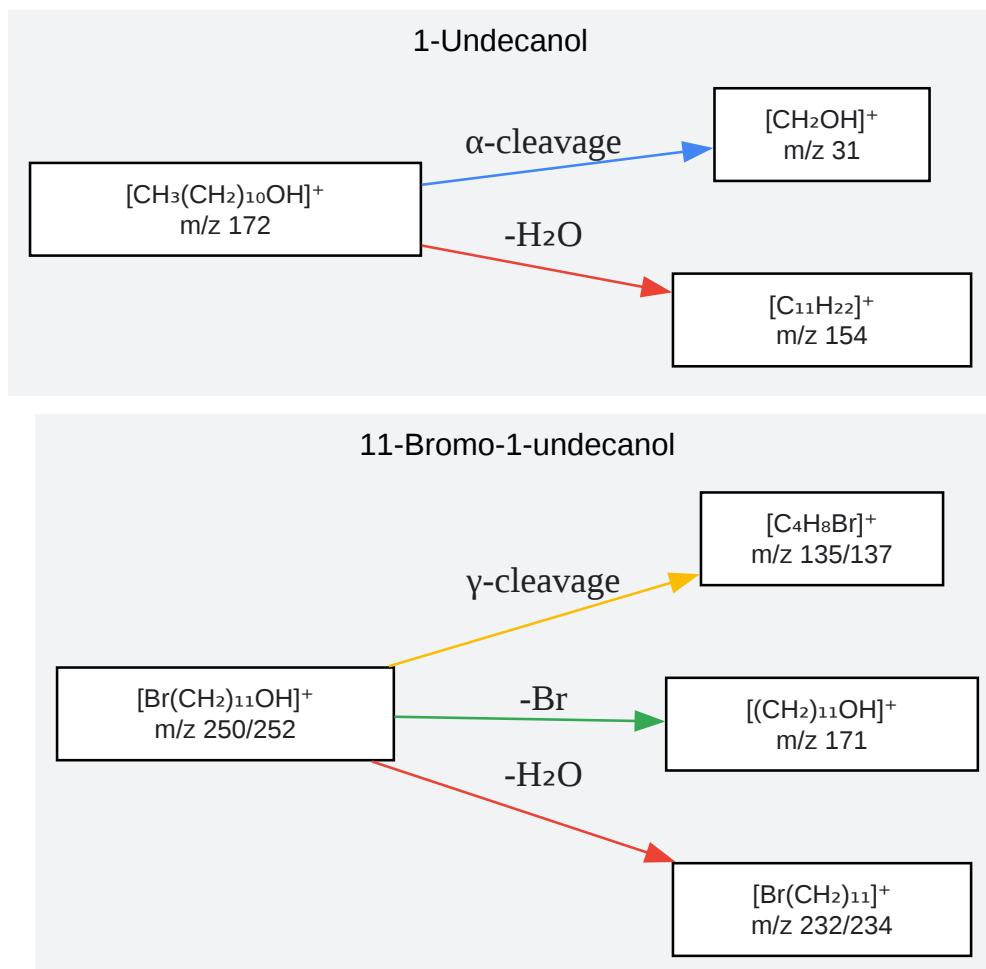
The following diagrams illustrate the key concepts and workflows described in this guide.



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Caption: Workflow for the validation of **11-Bromo-1-undecanol** structure by GC-MS.

Fragmentation Pathways of 11-Bromo-1-undecanol vs. 1-Undecanol



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Caption: Comparative fragmentation pathways of **11-Bromo-1-undecanol** and 1-undecanol.

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